molecular formula C25H42O4 B14291479 Octadecyl 2,5-dihydroxybenzoate CAS No. 127589-88-2

Octadecyl 2,5-dihydroxybenzoate

Cat. No.: B14291479
CAS No.: 127589-88-2
M. Wt: 406.6 g/mol
InChI Key: JDLMJORPZGIHDY-UHFFFAOYSA-N
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Description

Octadecyl 2,5-dihydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 2,5-dihydroxybenzoic acid, also known as gentisic acid, and octadecanol. This compound is characterized by its long alkyl chain, which imparts hydrophobic properties, making it useful in various applications, particularly in the field of materials science and surface chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 2,5-dihydroxybenzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then subjected to distillation and purification processes to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2,5-dihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzoate ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Octadecyl 2,5-dihydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Employed in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.

    Industry: Utilized in the production of coatings, adhesives, and lubricants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of Octadecyl 2,5-dihydroxybenzoate is largely dependent on its amphiphilic nature. The long alkyl chain interacts with hydrophobic environments, while the benzoate ring can engage in hydrogen bonding and other interactions with polar environments. This dual functionality allows it to stabilize emulsions, form micelles, and interact with biological membranes. The molecular targets and pathways involved include lipid bilayers, hydrophobic drug molecules, and surface-active sites in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Gentisic Acid (2,5-Dihydroxybenzoic Acid): The parent compound, which lacks the long alkyl chain.

    Octadecyl Benzoate: Similar structure but without the hydroxyl groups on the benzoate ring.

    Octadecyl Salicylate: Contains a hydroxyl group at the ortho position instead of the meta position.

Uniqueness

Octadecyl 2,5-dihydroxybenzoate is unique due to the presence of both the long hydrophobic alkyl chain and the hydroxyl groups on the benzoate ring. This combination imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions. Its ability to form stable emulsions and interact with biological membranes sets it apart from other similar compounds.

Properties

CAS No.

127589-88-2

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

octadecyl 2,5-dihydroxybenzoate

InChI

InChI=1S/C25H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-25(28)23-21-22(26)18-19-24(23)27/h18-19,21,26-27H,2-17,20H2,1H3

InChI Key

JDLMJORPZGIHDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)O)O

Origin of Product

United States

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